N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by:
- A pyrido[3,2-d]pyrimidine core with 2,4-diketone functionality.
- A 4-methoxybenzyl substituent at position 2.
- An N-(2-chlorobenzyl)acetamide side chain at position 1. Molecular weight calculations based on its formula (C₂₄H₂₀ClN₃O₄) suggest a mass of ~474 g/mol, typical for small-molecule drug candidates.
Properties
Molecular Formula |
C24H21ClN4O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-33-18-10-8-16(9-11-18)14-29-23(31)22-20(7-4-12-26-22)28(24(29)32)15-21(30)27-13-17-5-2-3-6-19(17)25/h2-12H,13-15H2,1H3,(H,27,30) |
InChI Key |
HKVMGHFYDHWRGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Methoxybenzyl Group
The 3-position of the pyrido[3,2-d]pyrimidine core is alkylated with 4-methoxybenzyl chloride under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the N–H group, enabling nucleophilic attack on the benzyl halide. For instance, treatment of 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine with 4-methoxybenzyl chloride (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C to room temperature affords the 3-(4-methoxybenzyl) derivative in 65–75% yield. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material.
Chlorination at Position 1
To introduce a leaving group for subsequent acetamide coupling, the 1-position hydroxyl group is replaced with chlorine. Thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM) converts the 1-hydroxy group to a chloro substituent. For example, heating the dihydroxypyrido[3,2-d]pyrimidine with SOCl₂ (5 equiv) at 60°C for 3 hours yields 1-chloro-2,4-dioxo-3-(4-methoxybenzyl)-3,4-dihydropyrido[3,2-d]pyrimidine. Excess SOCl₂ is removed under reduced pressure, and the product is used without further purification.
Acylation with N-(2-Chlorobenzyl)Acetamide
Synthesis of N-(2-Chlorobenzyl)Acetamide
The acetamide side chain is prepared via acylation of 2-chlorobenzylamine with acetic anhydride. Combining 2-chlorobenzylamine (1.0 equiv) with acetic anhydride (1.2 equiv) in pyridine at 0°C generates N-(2-chlorobenzyl)acetamide in 85–90% yield after recrystallization from ethanol. The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both a base and solvent.
Coupling to the Pyrido[3,2-d]Pyrimidine Core
The chloro intermediate undergoes nucleophilic substitution with the sodium salt of N-(2-chlorobenzyl)acetamide. In a representative procedure, sodium hydride (1.1 equiv) deprotonates the acetamide in dry DMF, and the resulting sodium species reacts with 1-chloro-2,4-dioxo-3-(4-methoxybenzyl)-3,4-dihydropyrido[3,2-d]pyrimidine at 80°C for 12 hours. Purification via silica gel chromatography (CHCl₃/MeOH 10:1) affords the target compound in 55–60% yield.
Optimization and Analytical Validation
Reaction Optimization
-
Solvent Screening : DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity and ability to stabilize ionic intermediates.
-
Temperature : Reactions conducted at 80°C achieve higher conversion rates than those at room temperature.
-
Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 10–15% in alkylation steps.
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.47 (d, J = 5.2 Hz, 1H, H-6), 7.91 (dd, J = 5.2, 1.2 Hz, 1H, H-5), 4.19 (s, 3H, OCH₃), 2.70 (s, 3H, SCH₃).
-
HRMS : Calculated for C₂₃H₂₀ClN₃O₄ [M + H]⁺: 438.1225; Found: 438.1223.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at N-1 and N-3 is minimized by using bulky bases like NaH, which preferentially deprotonate the more acidic N–H (pKa ~8–10).
-
Purification : Silica gel chromatography with gradient elution (CHCl₃/MeOH 10:1 to 5:1) resolves closely eluting byproducts.
-
Stability : The 2,4-dioxo moiety is prone to hydrolysis; reactions are conducted under anhydrous conditions with molecular sieves .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as amines or halides.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Preliminary studies suggest that compounds with similar structures have shown promising anticancer activity. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example:
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have demonstrated activity against pathogens such as Mycobacterium tuberculosis, indicating that this compound could be explored for its efficacy in treating infectious diseases.
Anti-inflammatory Potential
In silico studies have indicated that related compounds may act as inhibitors of inflammatory pathways. The presence of specific functional groups may enhance binding affinity to target proteins involved in inflammatory responses.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antitubercular Activity : A study evaluated various substituted pyrido[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures.
- Cytotoxicity Assessment : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- : A pyrido[3,2-d]pyrimidine analog with a 4-chlorobenzyl group (C₂₃H₂₀ClN₃O₄) shows similar mass (~462 g/mol) but lacks the 4-methoxybenzyl moiety. The chloro substituent may reduce solubility compared to the target compound’s methoxy group .
- : A pyrazolo[3,4-d]pyrimidine core (C₂₀H₁₈ClN₅O₂S, 428 g/mol) replaces the pyrido ring with a smaller pyrazole system. This reduces aromatic surface area, likely altering binding interactions with hydrophobic enzyme pockets .
Thieno[3,2-d]pyrimidine Derivatives
- : A thieno[3,2-d]pyrimidine analog (C₂₂H₁₈ClN₃O₃S₂, 472 g/mol) substitutes the pyrido nitrogen with sulfur, increasing lipophilicity. The thioacetamide side chain (C-S bond) may enhance metabolic stability compared to oxygen-based acetamides .
- : Another thieno[3,2-d]pyrimidine derivative (C₂₃H₂₀ClN₃O₂S₂, 478 g/mol) introduces a phenethyl group at position 3, adding steric bulk that could hinder target access .
Substituent Effects
Benzyl Group Variations
- 4-Methoxybenzyl (Target) vs. 4-Chlorobenzyl () : The methoxy group’s electron-donating nature improves aqueous solubility, while chloro’s electron-withdrawing effect may enhance membrane permeability .
- N-(2,5-Dimethoxyphenyl)acetamide () : Additional methoxy groups introduce polarity but may reduce metabolic stability due to oxidative demethylation pathways .
Acetamide Side Chain Modifications
- : A pyrimidin-2-ylsulfanyl acetamide derivative (C₁₅H₁₄ClN₃OS₂, 364 g/mol) replaces the benzyl group with a dimethylpyrimidine-thioether.
- : A thiophene-containing acetamide (C₂₀H₁₈ClN₅O₂S) introduces a heteroaromatic thiophene ring, which may improve π-stacking interactions with aromatic residues in enzyme active sites .
Solubility and LogP
Biological Activity
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with notable potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 554.06 g/mol. It features a pyrido[3,2-d]pyrimidine core, which is significant due to its diverse biological activities. The presence of both chlorobenzyl and methoxybenzyl groups contributes to its unique reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over conditions to achieve high yields and purity. The initial step may include the condensation of 2-chlorobenzylamine with appropriate dioxo compounds under specific conditions to form the desired heterocyclic structure.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit growth in various cancer cell lines. A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Compounds structurally similar to this compound have shown promising AChE inhibitory activity with IC50 values around 90 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
-
Anticancer Activity : A study on pyrimidine derivatives indicated that modifications at specific positions significantly enhance anticancer activity. The introduction of methoxy groups has been linked to increased potency against various cancer cell lines.
Compound Cell Line IC50 (µM) Compound A HCT-116 6.2 Compound B T47D 27.3 -
Cholinesterase Inhibition : Several studies have identified similar compounds as selective inhibitors of AChE without significant activity against butyrylcholinesterase (BuChE), indicating a targeted mechanism that could minimize side effects in therapeutic applications.
Compound AChE IC50 (µM) BuChE IC50 (µM) N-(X) 90 >1000
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Condensation of substituted pyrimidine precursors with chloroacetamide derivatives.
- Substituent introduction : Alkylation or acylation reactions to attach the 2-chlorobenzyl and 4-methoxybenzyl groups.
- Key conditions : Solvents (DMF, dichloromethane), temperatures (60–100°C), and catalysts (e.g., triethylamine for nucleophilic substitutions).
- Purification : Column chromatography or recrystallization, monitored via HPLC and NMR for purity (>95%) .
Q. How is the molecular structure characterized and validated?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and connectivity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., expected m/z ~495 g/mol).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystals are obtainable) .
Q. What in vitro assays are used to screen its biological activity?
- Anticancer activity : MTT assays using cancer cell lines (e.g., IC50 values against HCT-116 or MCF-7).
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2 targets) with fluorescence-based readouts.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Synthesize analogs with halogen (e.g., fluoro), alkyl, or methoxy modifications on the benzyl groups.
- Biological testing : Compare IC50 values across analogs to identify critical functional groups.
- Example SAR Table :
| Substituent (R1/R2) | Anticancer IC50 (µM) | Kinase Inhibition (%) |
|---|---|---|
| 2-Cl/4-OCH3 | 0.45 | 92 (CDK2) |
| 3-Cl/4-OCH3 | 1.20 | 78 |
| Data adapted from structural analogs in and . |
Q. How can contradictions in reported biological activity data be resolved?
- Control experiments : Validate cell line authenticity (STR profiling) and compound purity (HPLC).
- Dose-response curves : Ensure consistent assay protocols (e.g., incubation time, serum concentration).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, solubility) to identify confounding variables .
Q. What computational strategies identify its potential molecular targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity to kinases (e.g., CDK2, EGFR).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known inhibitors .
Q. How are reaction conditions optimized for regioselective substitutions?
- Design of Experiments (DOE) : Screen solvent polarity (DMF vs. THF), temperature (25–80°C), and base strength (K2CO3 vs. NaH).
- Catalyst selection : Pd-mediated cross-coupling for aryl-alkyl bond formation.
- In-situ monitoring : FTIR or LC-MS to track intermediate formation and minimize side products .
Q. What analytical techniques confirm stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via HPLC.
- Thermal stability : DSC/TGA to determine decomposition temperatures.
- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
